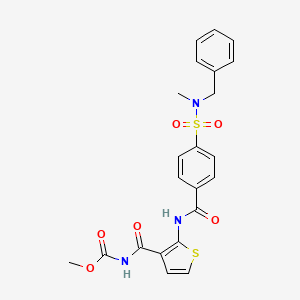
methyl (2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Chemical Reactions Analysis
In one example, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .Physical And Chemical Properties Analysis
The molecular formula of “methyl (2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate” is C22H21N3O6S2 and its molecular weight is 487.55.Applications De Recherche Scientifique
Synthesis and Characterization Techniques
- Synthesis Approaches : Research has explored various synthetic routes for similar compounds, highlighting methods like the directed metalation for introducing substituents to aromatic compounds and the use of carbonyl thiourea derivatives for chromoionophore development. These synthesis strategies could potentially be applied or adapted for the target compound to explore its properties and applications in scientific research (Mukherjee et al., 2003) (Iosr Journals et al., 2013).
- Characterization Tools : Various techniques such as FT-IR, NMR, UV-vis spectroscopy, and elemental analysis have been employed to characterize similar synthetic compounds. These methods ensure precise identification of chemical structures and functional groups, which is critical for understanding the properties and potential applications of new chemical entities (Iosr Journals et al., 2013).
Potential Applications
- Antineoplastic and Antimonoamineoxidase Properties : Some studies have focused on the synthesis of compounds with potential antineoplastic and antimonoamineoxidase activities. Although these studies did not specifically address the compound , they provide a foundation for understanding how structural modifications can impact biological activity, suggesting a potential area of application for the compound if its structure possesses similar functional groups or scaffolds (Markosyan et al., 2010).
- Analgesic Activity : The development of compounds with analgesic properties has also been explored. This research avenue could be relevant if the compound under consideration shares structural similarities with known analgesic agents, indicating its potential application in pain management (Rádl et al., 2000).
Safety And Hazards
This product is not intended for human or veterinary use. It’s for research use only.
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-25(14-15-6-4-3-5-7-15)33(29,30)17-10-8-16(9-11-17)19(26)23-21-18(12-13-32-21)20(27)24-22(28)31-2/h3-13H,14H2,1-2H3,(H,23,26)(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEYSUCAWKEXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)
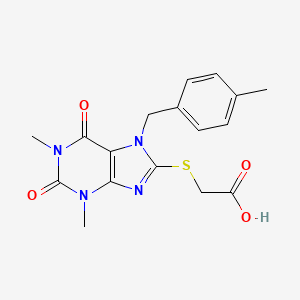
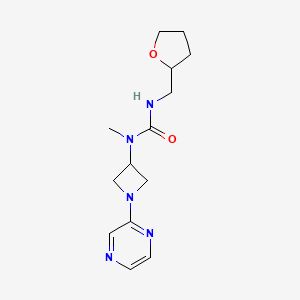

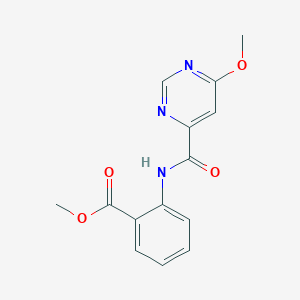
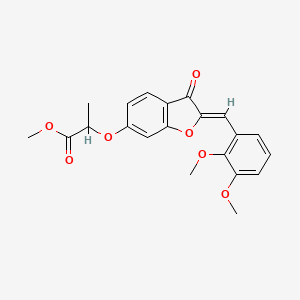
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2813966.png)
![1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)

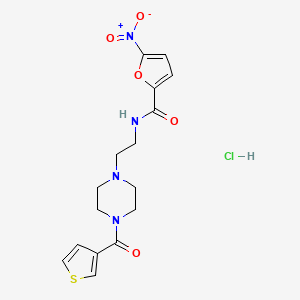
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2813971.png)
![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)
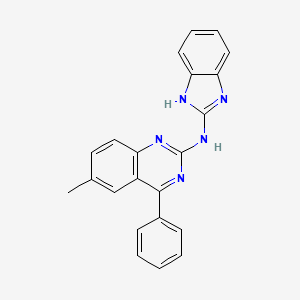
![N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2813979.png)